molecular formula C14H19N3O B10841782 2-Hexyloxy-5-imidazol-1-yl-pyridine

2-Hexyloxy-5-imidazol-1-yl-pyridine

Cat. No. B10841782
M. Wt: 245.32 g/mol
InChI Key: DCDHWTNKKCKJLQ-UHFFFAOYSA-N
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Description

2-Hexyloxy-5-imidazol-1-yl-pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyloxy-5-imidazol-1-yl-pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve this.

Chemical Reactions Analysis

Types of Reactions: 2-Hexyloxy-5-imidazol-1-yl-pyridine can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Hexyloxy-5-imidazol-1-yl-pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyloxy-5-imidazol-1-yl-pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to biological targets .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the hexyloxy group, which can influence its physical and chemical properties. This group can enhance the compound’s solubility in organic solvents and may affect its reactivity in certain chemical reactions.

properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-hexoxy-5-imidazol-1-ylpyridine

InChI

InChI=1S/C14H19N3O/c1-2-3-4-5-10-18-14-7-6-13(11-16-14)17-9-8-15-12-17/h6-9,11-12H,2-5,10H2,1H3

InChI Key

DCDHWTNKKCKJLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC=C(C=C1)N2C=CN=C2

Origin of Product

United States

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